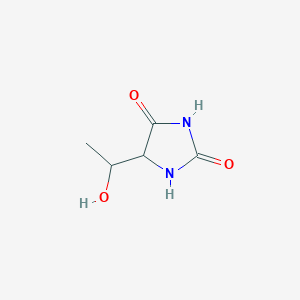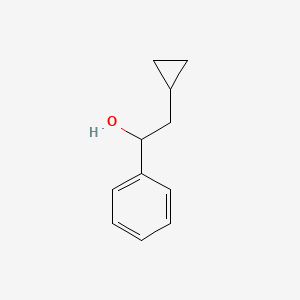![molecular formula C16H12N2S2 B2898170 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile CAS No. 2170737-24-1](/img/structure/B2898170.png)
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile is an organic compound with the molecular formula C16H12N2S2 and a molecular weight of 296.42 g/mol . This compound is characterized by the presence of a disulfide bond linking two phenyl rings, each substituted with a cyanomethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile typically involves the following steps :
Formation of 4’-cyanomethyl-1,1’-biphenyl: This intermediate is prepared by reacting benzoyl chloride with acetonitrile.
Disulfide Bond Formation: The intermediate is then reacted with a disulfide reagent under basic conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using specialized equipment and conditions to ensure consistent quality.
Analyse Des Réactions Chimiques
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
Mécanisme D'action
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Comparaison Avec Des Composés Similaires
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile can be compared with other disulfide-containing compounds, such as :
4,4’-dithiodipyridine: Similar in having a disulfide bond but differs in the presence of pyridine rings instead of phenyl rings.
Bis(2-chloroethyl) disulfide: Contains a disulfide bond but has chloroethyl groups instead of cyanomethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.
Propriétés
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2898088.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)



![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2898101.png)



![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

